molecular formula C20H30N4O2 B608665 5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1919820-28-2

5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B608665
M. Wt: 358.486
InChI Key: HZILSILAELSWKN-QAQDUYKDSA-N
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Description

“5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the molecular formula C20H30N4O2 . It is also known by other names such as LTI-291 and Gcase activator 1 . The molecular weight of this compound is 358.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrazolo[1,5-a]pyrimidine core . The InChI string representation of the molecule is InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16 (8-10-17)23-20 (25)18-13-21-24-15 (3)12-14 (2)22-19 (18)24/h12-13,16-17H,4-11H2,1-3H3, (H,23,25) . The Canonical SMILES representation is CCCCCOC1CCC (CC1)NC (=O)C2=C3N=C (C=C (N3N=C2)C)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 7 . The Topological Polar Surface Area is 68.5 Ų . The Exact Mass and Monoisotopic Mass are both 358.23687621 g/mol .

Scientific Research Applications

Heterocyclic Chemistry

5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, as a derivative of pyrazolo[1,5-a]pyrimidine, is relevant in the field of heterocyclic chemistry. Studies have shown diverse directions of heterocyclizations involving derivatives of 5-aminopyrazoles, indicating the compound's potential in creating new molecular structures with possible applications in pharmaceuticals and materials science (Rudenko et al., 2011).

Anticancer Research

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and studied for their anticancer activities. This suggests that 5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may have potential applications in the development of new anticancer agents (Xin, 2012).

Antimicrobial and Antifungal Properties

Studies on pyrazolo[1,5-a]pyrimidine analogues show notable antimicrobial and antifungal properties, indicating potential applications in developing new antimicrobial agents. This could extend to 5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as well (Huppatz, 1985).

Synthesis of Novel Compounds

The compound's structure provides a basis for synthesizing novel compounds. The versatility in synthesis methods suggests its utility in creating diverse molecular structures with various biological activities (Drev et al., 2014).

Biological Activity Studies

Pyrazolo[1,5-a]pyrimidines, related to 5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been studied for their biological activities, including antitumor and anti-inflammatory effects, suggesting potential biomedical applications (Kaping et al., 2020).

RNA Polymerase Inhibitors

Recent studies indicate that pyrazolo[1,5-a]pyrimidines can act as RNA polymerase inhibitors, which opens avenues for research in antiviral and antibacterial drug development. This could potentially include the compound (Abdallah & Elgemeie, 2022).

properties

IUPAC Name

5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZILSILAELSWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS RN

1919820-28-2
Record name LTI-291
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LTI-291
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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